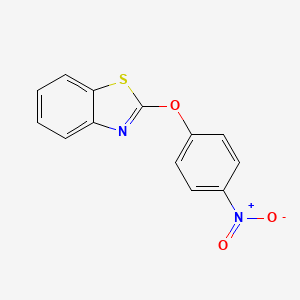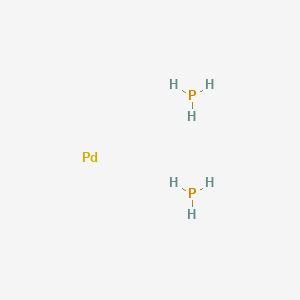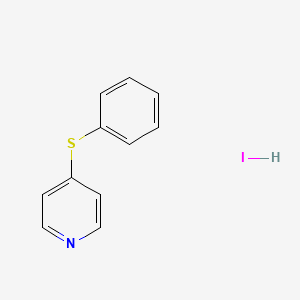![molecular formula C7H12N2S B14445762 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile CAS No. 75985-38-5](/img/structure/B14445762.png)
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom The presence of the aziridine ring imparts significant strain energy, making this compound highly reactive
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts like Montmorillonite K-10 can enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfanyl group.
Ring-Opening Reactions: The high strain energy of the aziridine ring makes it susceptible to ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
Aplicaciones Científicas De Investigación
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile involves its high reactivity due to the strain energy of the aziridine ring. This strain energy facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Used as a crosslinker in polymer chemistry.
Uniqueness: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is unique due to the presence of both a nitrile group and a methylsulfanyl group, which influence its reactivity and potential applications. The combination of these functional groups with the aziridine ring makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
75985-38-5 |
|---|---|
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1-(3-methylsulfanylpropyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2S/c1-10-4-2-3-9-6-7(9)5-8/h7H,2-4,6H2,1H3 |
Clave InChI |
DXEFILDXSFLEIC-UHFFFAOYSA-N |
SMILES canónico |
CSCCCN1CC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


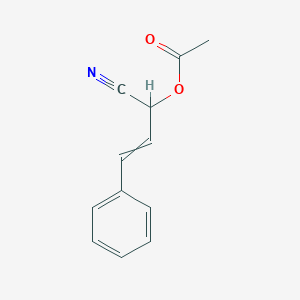
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
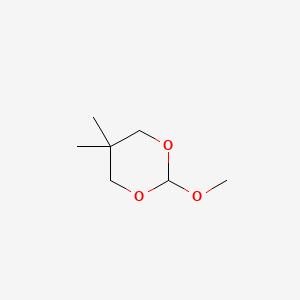
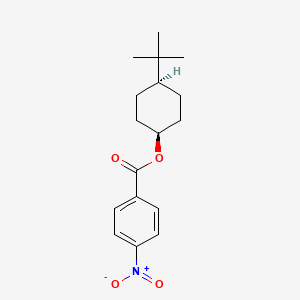

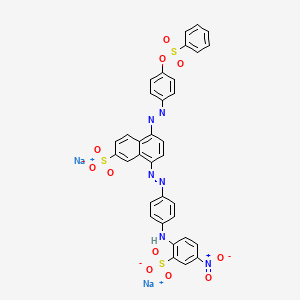
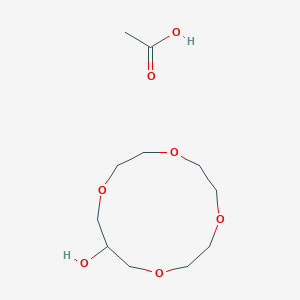
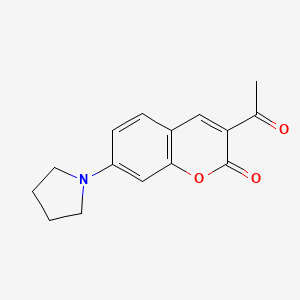
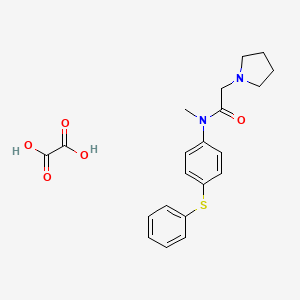
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
